molecular formula C10H7F3N2 B2816628 3-(Trifluoromethyl)quinolin-7-amine CAS No. 1824276-00-7

3-(Trifluoromethyl)quinolin-7-amine

Cat. No.: B2816628
CAS No.: 1824276-00-7
M. Wt: 212.175
InChI Key: VTUYZLRLWZEADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)quinolin-7-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to the quinoline ring at the 3-position and an amine group at the 7-position

Synthetic Routes and Reaction Conditions:

  • Direct Trifluoromethylation: One common method involves the direct trifluoromethylation of quinoline-7-amine using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction where a suitable leaving group on the quinoline ring is replaced by a trifluoromethyl group.

  • Sandmeyer Reaction:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the trifluoromethyl group to other functional groups.

  • Substitution: Substitution reactions are common, where different substituents can replace the trifluoromethyl group or the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like alkyl halides and various nucleophiles are employed under different conditions depending on the desired product.

Major Products Formed:

  • Oxidation Products: Quinoline-7-amine derivatives with higher oxidation states.

  • Reduction Products: Derivatives with reduced trifluoromethyl groups or other functional groups.

  • Substitution Products: Various substituted quinoline-7-amines with different functional groups.

Scientific Research Applications

3-(Trifluoromethyl)quinolin-7-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the interaction of trifluoromethyl groups with biological targets.

  • Industry: The compound is used in the production of agrochemicals and materials with improved performance characteristics.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)quinolin-7-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The amine group plays a crucial role in the compound's ability to interact with biological targets.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyrazole

  • 3-(Trifluoromethyl)pyridine

  • 3-(Trifluoromethyl)quinoline

Uniqueness: 3-(Trifluoromethyl)quinolin-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group provides enhanced stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(trifluoromethyl)quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-6-1-2-8(14)4-9(6)15-5-7/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUYZLRLWZEADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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